(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone
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Overview
Description
The compound (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone is a complex heterocyclic molecule. It belongs to the class of pyrazolopyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . Another approach involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .
Industrial Production Methods
Industrial production of such compounds often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
The compound (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .
- 1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one .
- 4-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one .
Uniqueness
The uniqueness of (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}methanone lies in its specific structural features and the presence of both pyrazolopyridine and piperazine moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H27N7O |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27N7O/c1-17-13-21(22-18(2)27-31(23(22)26-17)20-7-5-4-6-8-20)24(32)30-11-9-29(10-12-30)16-19-14-25-28(3)15-19/h4-8,13-15H,9-12,16H2,1-3H3 |
InChI Key |
HJQCIVCIIHFASS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)CC5=CN(N=C5)C |
Origin of Product |
United States |
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